![molecular formula C7H11N3O B2384329 [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249379-48-3](/img/structure/B2384329.png)
[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of triazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and HRMS1.
Chemical Reactions
Triazole derivatives can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions, which involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide1.
Wissenschaftliche Forschungsanwendungen
-
Drug Discovery
- 1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
-
Organic Synthesis
-
Polymer Chemistry
-
Supramolecular Chemistry
-
Bioconjugation
-
Chemical Biology
-
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
- This compound is similar to “[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol” and might have similar applications.
-
1-(Chloromethyl)-3-(cyclopropylmethyl)benzene
- This compound is also similar to “[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol” and might have similar applications.
-
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
- This compound is similar to “[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol” and might have similar applications.
-
1-(Chloromethyl)-3-(cyclopropylmethyl)benzene
- This compound is also similar to “[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol” and might have similar applications.
-
1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine
-
Hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones
-
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, methanol, which is structurally similar to the compound you’re interested in, is classified as a flammable liquid4.
Zukünftige Richtungen
The future directions in the field of triazole research could involve the development of new catalysts, new routes, and new technologies for CO2 conversion5. Another promising area of research is the photocatalytic reduction of carbon dioxide to methanol6.
Please note that while this information is related to the class of compounds that “[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol” belongs to, it might not directly apply to this specific compound. For more accurate information, further research and analysis would be needed.
Eigenschaften
IUPAC Name |
[1-(cyclopropylmethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-5-7-4-10(9-8-7)3-6-1-2-6/h4,6,11H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRQMMTOQVNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)
![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)
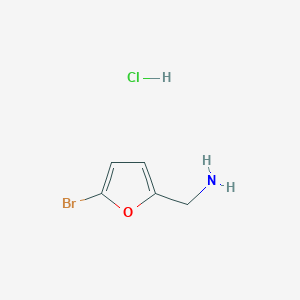
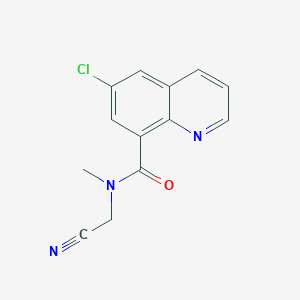
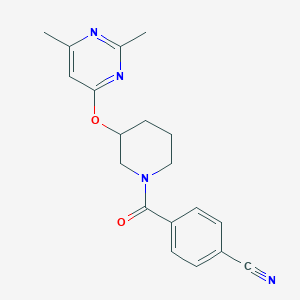
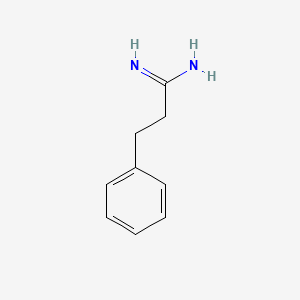

![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2384260.png)
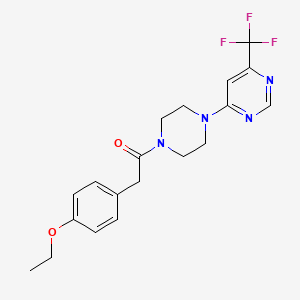
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B2384262.png)
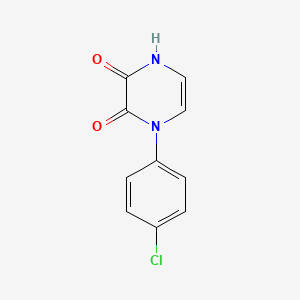
![N-[5-({[(3-Fluorophenyl)carbamoyl]amino}methyl)-2-Methylphenyl]imidazo[1,2-A]pyridine-3-Carboxamide](/img/structure/B2384266.png)
![[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2384267.png)